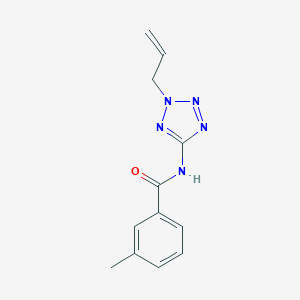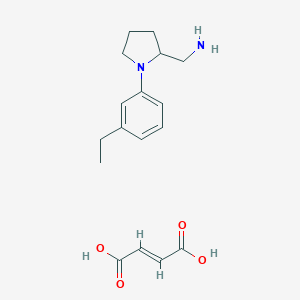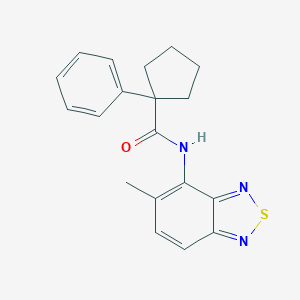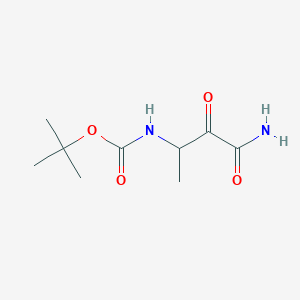
Oxopropaline A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxopropaline A is a natural product that has been found to possess various biological activities. It is a member of the propellane family of compounds and is isolated from the marine sponge, Haliclona sp. This compound has attracted a lot of interest from the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
1. Potential in Treating Organophosphate Poisoning
Oxopropaline A, as an oxime, might be relevant in the context of treating organophosphate poisoning. Oximes, such as pralidoxime, are known to reactivate acetylcholinesterase inhibited by organophosphates, which are commonly found in pesticides and nerve agents. The efficacy of oximes in treating organophosphate poisoning has been extensively researched, though their effectiveness can vary based on the specific organophosphate compound involved and the treatment regimen used (Petroianu et al., 2006); (Eddleston et al., 2002); (Pawar et al., 2006); (Worek et al., 2016); (Worek et al., 2020).
2. Role in Reactivating Acetylcholinesterase
Studies have shown that oximes, including possibly oxopropaline A, can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation is crucial in the treatment of organophosphate poisoning, as it can reverse the toxic effects caused by the inhibition of acetylcholinesterase. The effectiveness of different oximes in this reactivation process has been a subject of research, indicating the potential utility of oxopropaline A in similar contexts (Worek et al., 2005); (Worek et al., 2002).
3. Application in Synthesis of Bioactive Molecules
Oxopropaline A is part of a group of compounds that include tetrahydro-β-carbolines, which are core structures in numerous natural products and bioactive molecules. The synthesis and modification of these compounds, including oxopropaline A, are relevant in the development of pharmaceuticals and potentially therapeutic agents (Song et al., 2013).
4. Clinical Trials and Treatment Guidelines
While the specific use of oxopropaline A in clinical trials or in treatment guidelines is not directly mentioned in the available literature, the general class of oximes, to which oxopropaline A belongs, has been the subject of numerous clinical trials. These trials have focused on evaluating the effectiveness of oximes in treating organophosphate poisoning, with varied results. The insights gained from these trials are crucial in understanding the potential applications and limitations of oximes, including oxopropaline A, in clinical settings (Buckley et al., 2005); (Sinxadi & Blockman, 2008).
Propriétés
Numéro CAS |
152752-57-3 |
|---|---|
Nom du produit |
Oxopropaline A |
Formule moléculaire |
C21H24N2O7 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one |
InChI |
InChI=1S/C21H24N2O7/c1-9-7-22-16(15-14(9)11-5-3-4-6-12(11)23-15)18(26)13(8-24)30-21-20(28)19(27)17(25)10(2)29-21/h3-7,10,13,17,19-21,23-25,27-28H,8H2,1-2H3 |
Clé InChI |
KASBSLTUMGOYEE-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC(CO)C(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC(CO)C(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O |
Synonymes |
oxopropaline A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B235275.png)

![Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B235300.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)

![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)

